4-Amino-3-fluorobenzenesulfonamide
Overview
Description
4-Amino-3-fluorobenzenesulfonamide, also known as 4-Fluoroaniline-3-sulfonamide, is an organic compound with the chemical formula C6H6FNO2S. It is a white to beige crystalline solid and is soluble in water, methanol, and dimethylsulfoxide .
Molecular Structure Analysis
The molecular formula of 4-Amino-3-fluorobenzenesulfonamide is C6H7FN2O2S . Its average mass is 190.195 Da and its monoisotopic mass is 190.021225 Da .Physical And Chemical Properties Analysis
4-Amino-3-fluorobenzenesulfonamide is a white to beige crystalline solid . It has a melting point of 167-171°C . It is soluble in water, methanol, and dimethylsulfoxide .Scientific Research Applications
Pharmaceutical Applications
4-Amino-3-fluorobenzenesulfonamide: is a compound with potential applications in the pharmaceutical industry due to its structural properties. It can serve as a building block for the synthesis of various drugs, particularly those that target sulfonamide-sensitive bacteria. Its fluorine atom can enhance the bioavailability and stability of the pharmaceuticals derived from it .
Organic Synthesis
In organic synthesis, 4-Amino-3-fluorobenzenesulfonamide can be utilized as a precursor for the preparation of complex organic compounds. Its amino group is a functional handle that can undergo various chemical reactions, making it a versatile intermediate for synthesizing a wide range of organic molecules.
Medicinal Chemistry
The compound plays a significant role in medicinal chemistry, where it can be used to develop new therapeutic agents. Its presence in a compound can influence the pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of new drugs with improved efficacy and reduced side effects .
Chemical Synthesis of Heterocycles
4-Amino-3-fluorobenzenesulfonamide: can be employed in the synthesis of heterocyclic compounds, which are crucial in the development of drugs with various biological activities. The amino group can participate in cyclization reactions to form diverse heterocyclic structures .
Analytical Chemistry
In analytical chemistry, derivatives of 4-Amino-3-fluorobenzenesulfonamide can be used as reagents or standards in the development of analytical methods. These compounds can help in the quantification and identification of biological or chemical substances .
Material Science
The compound’s unique properties may also find applications in material science, particularly in the development of novel materials with specific electronic or photonic properties. Its ability to form stable and complex structures can be advantageous in creating new materials for technological applications .
Safety And Hazards
The safety information for 4-Amino-3-fluorobenzenesulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-amino-3-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFBADWBKHAPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405579 | |
Record name | 4-amino-3-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-fluorobenzenesulfonamide | |
CAS RN |
2368-84-5 | |
Record name | 4-amino-3-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-fluorobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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